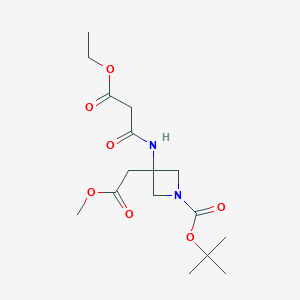

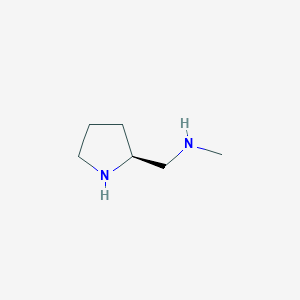

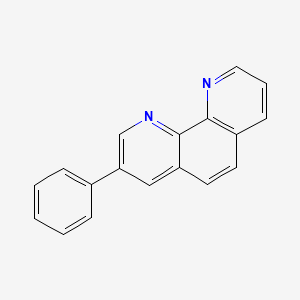

![molecular formula C12H10BClO2 B3081676 (3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid CAS No. 1107603-42-8](/img/structure/B3081676.png)

(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid

説明

“(3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (-OH) is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling .

Synthesis Analysis

Boronic acids are synthesized from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 .Molecular Structure Analysis

The general structure of a boronic acid, where R is a substituent, is R−B(OH)2 . The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids are used in Suzuki–Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They have a pKa of 9, but they can form tetrahedral boronate complexes with pKa 7 .科学的研究の応用

Microwave-Assisted Synthesis of Derivatives

(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid plays a significant role in microwave-assisted synthesis, particularly in eco-friendly Suzuki reactions. These reactions are pivotal in generating functionalized biphenyl systems, which are integral to organic synthesis. Such processes are crucial for industrial applications due to their environmentally friendly nature and efficiency (Soares et al., 2015).

Synthesis of Heterocyclic Boronic Acids

Boronic acids, including derivatives like (3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid, are essential in synthesizing biphenyls through palladium(0) catalyzed cross-coupling reactions (Suzuki reactions) with aryl halides. These reactions contribute to the formation of heterocyclic boronic acids, which have significant implications in organic synthesis and biological activities (Tyrrell & Brookes, 2003).

Synthesis of Boron-Containing Compounds

Regioselective Synthesis and Biological Applications

The compound is used in the regioselective synthesis of ortho-iodobiphenylboronic acid derivatives, which are significant in carboxylic acid activation. Some derivatives have shown potent antibacterial and antifungal activities, along with potential as organocatalysts (Al‐Zoubi et al., 2020).

Catalysis and Organic Reactions

Boronic acid, a category to which (3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid belongs, is versatile in catalysis and a variety of organic reactions. It facilitates important transformations like the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to the formation of functionally dense cyclohexanes (Hashimoto et al., 2015).

Sensing and Detection Applications

This compound is involved in the development of fluorescent chemosensors, particularly for detecting biological active substances. Its ability to interact with cis-diols forms the basis for probes targeting carbohydrates, bioactive substances, and various ions. This has implications in disease prevention, diagnosis, and treatment (Huang et al., 2012).

作用機序

Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The mechanism of mutagenicity is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen .

将来の方向性

The Suzuki–Miyaura coupling, in which boronic acids play a crucial role, is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that boronic acids, including “(3’-Chloro-[1,1’-biphenyl]-3-yl)boronic acid”, will continue to be important in organic chemistry.

特性

IUPAC Name |

[3-(3-chlorophenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BClO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYLBKPHIHRJDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC(=CC=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

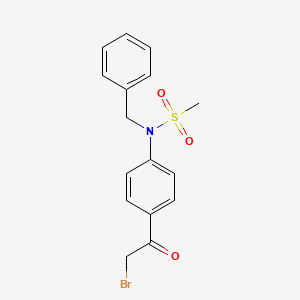

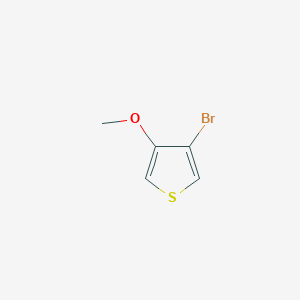

![1-[2-(3-Fluorophenyl)acetyl]piperidine-2-carboxylic acid](/img/structure/B3081616.png)